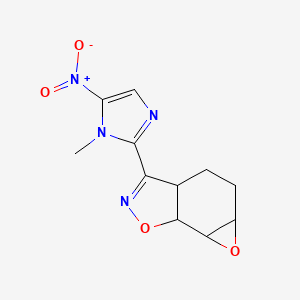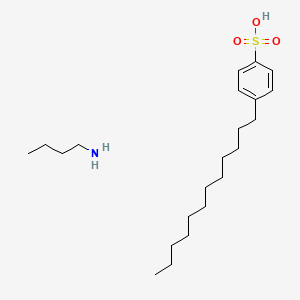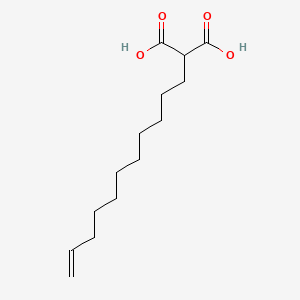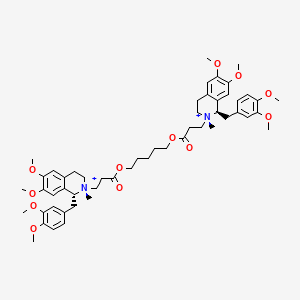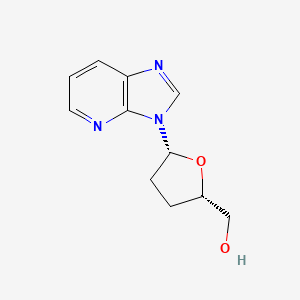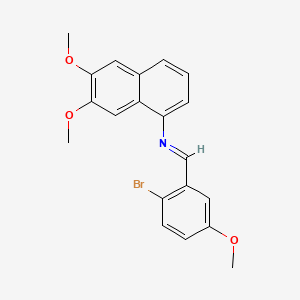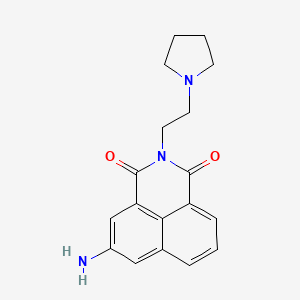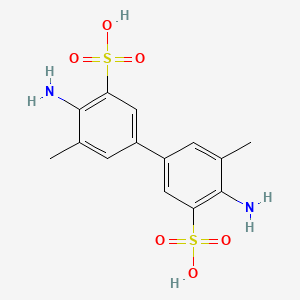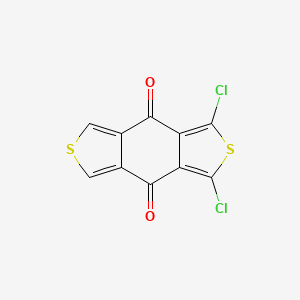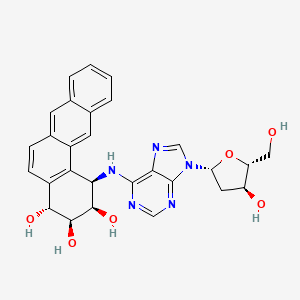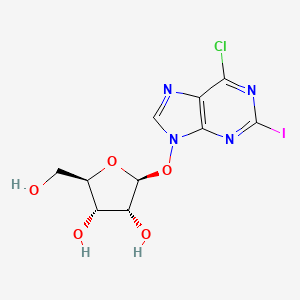
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Glycosylation: The attachment of the purine base to a sugar moiety.
Halogenation: Introduction of chlorine and iodine atoms to the purine ring.
Protection and Deprotection: Use of protecting groups to selectively modify functional groups during the synthesis.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the halogenated purine ring.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Modified Nucleic Acids: Used in the synthesis of modified DNA and RNA for research purposes.
Biology
Enzyme Inhibition Studies: Acts as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism.
Medicine
Antiviral Agents: Potential use in the treatment of viral infections by inhibiting viral replication.
Anticancer Agents: May be used in cancer therapy by interfering with DNA synthesis in rapidly dividing cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes such as DNA polymerases or reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog used in cancer treatment.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Uniqueness
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific halogenation pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C10H10ClIN4O5 |
|---|---|
Molekulargewicht |
428.57 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O5/c11-7-4-8(15-10(12)14-7)16(2-13-4)21-9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9+/m1/s1 |
InChI-Schlüssel |
VWEZOOISWIPSDC-BDXYJKHTSA-N |
Isomerische SMILES |
C1=NC2=C(N1O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
Kanonische SMILES |
C1=NC2=C(N1OC3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



